(2-Bromo-6-chloropyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chloropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-YL)acetic acid typically involves the bromination and chlorination of pyridine derivativesThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloropyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
(2-Bromo-6-chloropyridin-4-YL)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Bromo-6-chloropyridin-4-YL)acetic acid include other halogenated pyridine derivatives, such as:
- 2-Bromo-4-chloropyridine
- 2-Chloro-6-bromopyridine
- 2-Iodo-6-chloropyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(2-bromo-6-chloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
QAQUAAXFYAKJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.